2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family This compound is characterized by the presence of a benzoxazole ring substituted with a 3,4-dimethoxyphenyl group and an amine group at the 5-position
Mechanism of Action
Target of Action
It is closely related to 2-arylbenzothiazoles, a class of antiproliferative agents . These compounds have shown strong antiproliferative activity towards many types of human cancer cells .
Mode of Action
Its structural analogues, 2-arylbenzothiazoles, have been reported to exhibit antiproliferative activity, suggesting that this compound may interact with cellular targets to inhibit cell proliferation .
Biochemical Pathways
Given its structural similarity to 2-arylbenzothiazoles, it may influence pathways related to cell proliferation and growth .
Result of Action
Based on its structural analogues, it may exhibit antiproliferative effects on various types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine typically involves the condensation of 3,4-dimethoxyaniline with salicylaldehyde, followed by cyclization to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often include heating the reaction mixture to temperatures between 100-150°C for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated benzoxazole derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, particularly in breast and colorectal cancer cells.
Biological Studies: The compound is used in the study of cytochrome P450 enzymes and their role in drug metabolism.
Industrial Applications: It serves as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetonitrile: Used as an intermediate in the synthesis of muscle relaxants.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole derivative with potential bioactive properties.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core structure, which imparts distinct biological activities compared to other similar compounds. Its selective interaction with cytochrome P450 enzymes and its potential as an antitumor agent make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-18-13-5-3-9(7-14(13)19-2)15-17-11-8-10(16)4-6-12(11)20-15/h3-8H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHYQSJGVYVZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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